molecular formula C11H9Cl2N B8281950 2,2-Dichloro-3-methyl-1-phenylcyclopropanecarbonitrile

2,2-Dichloro-3-methyl-1-phenylcyclopropanecarbonitrile

Cat. No.: B8281950
M. Wt: 226.10 g/mol
InChI Key: HLZNEZFPMSMZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dichloro-3-methyl-1-phenylcyclopropanecarbonitrile is a useful research compound. Its molecular formula is C11H9Cl2N and its molecular weight is 226.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9Cl2N

Molecular Weight

226.10 g/mol

IUPAC Name

2,2-dichloro-3-methyl-1-phenylcyclopropane-1-carbonitrile

InChI

InChI=1S/C11H9Cl2N/c1-8-10(7-14,11(8,12)13)9-5-3-2-4-6-9/h2-6,8H,1H3

InChI Key

HLZNEZFPMSMZTL-UHFFFAOYSA-N

Canonical SMILES

CC1C(C1(Cl)Cl)(C#N)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A three-neck flask was charged with a mixture of 20 g (0.14 mol) of 2-phenyl-2-butenonitrile, 200 g of chloroform and 2 g of triethylbenzylammonium chloride, and the mixture was stirred. To the mixture were dropwise added 100 g of a 50% sodium hydroxide solution under cooling with ice. The reaction mixture was further stirred at room temperature for 15 hours, then poured into ice water, and the organic phase was separated. The aqueous phase was extracted with hexane. The organic phase fractions were combined together, and dried over anhydrous sodium sulfate. The inorganic substances were filtered off, and the organic solvent was distilled off under a reduced pressure. The resultant oily residue was distilled under a pressure of 0.1 mmHg (116°-120° C.) to obtain 10.4 g of 2,2-dichloro-3-methyl-1-phenylcyclopropanecarbonitrile. Yield: 33%.
Name
2-phenyl-2-butenonitrile
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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